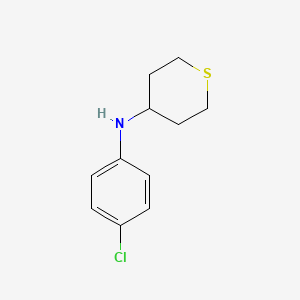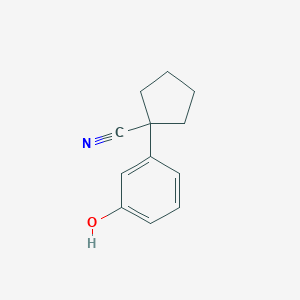
1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C12H13NO It features a cyclopentane ring attached to a phenyl group with a hydroxyl substituent at the meta position and a nitrile group at the cyclopentane carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.
Hydroxylation: The hydroxyl group is introduced at the meta position of the phenyl ring through electrophilic aromatic substitution reactions.
Nitrile Group Addition: The nitrile group is added to the cyclopentane ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of 1-(3-hydroxyphenyl)cyclopentylamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitrile groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyanomethyl)cyclopentanecarbonitrile
- 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid
- 1-(3-Hydroxyphenyl)cyclopentane-1-methanol
Uniqueness
1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H13NO/c13-9-12(6-1-2-7-12)10-4-3-5-11(14)8-10/h3-5,8,14H,1-2,6-7H2 |
InChI Key |
NXHXFOOFIIBPKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Azaspiro[4.6]undecan-6-one](/img/structure/B13313430.png)
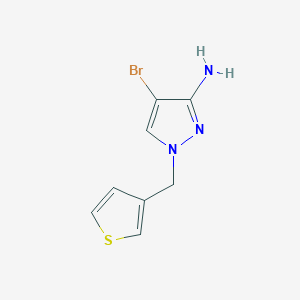
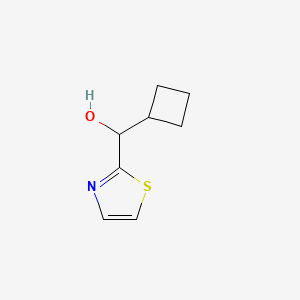
![3-[(2,2,2-Trifluoroethyl)amino]propanoic acid](/img/structure/B13313442.png)

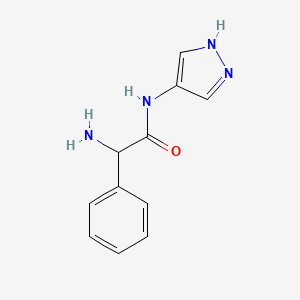
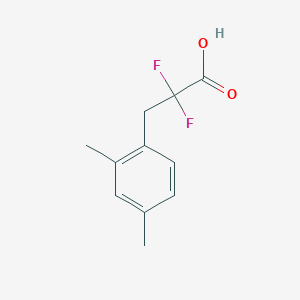
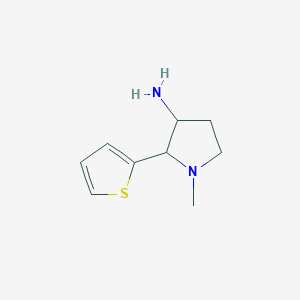
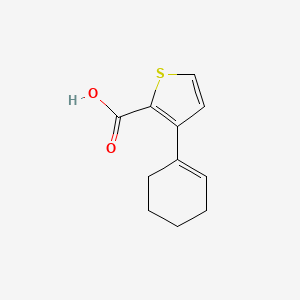
![2-[(3-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13313477.png)


![2-{2-[(2-Methylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B13313501.png)
